2-Bromothiazole

Catalog No.
S662359
CAS No.
3034-53-5
M.F
C3H2BrNS
M. Wt
164.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromothiazole

CAS Number

3034-53-5

Product Name

2-Bromothiazole

IUPAC Name

2-bromo-1,3-thiazole

Molecular Formula

C3H2BrNS

Molecular Weight

164.03 g/mol

InChI

InChI=1S/C3H2BrNS/c4-3-5-1-2-6-3/h1-2H

InChI Key

RXNZFHIEDZEUQM-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)Br

Synonyms

2-Bromo-1,3-thiazole; NSC 91532;

Canonical SMILES

C1=CSC(=N1)Br

Synthesis of Substituted Thiazoles:

2-Bromothiazole acts as a starting material for the synthesis of various substituted thiazoles. These derivatives possess diverse functionalities and potential applications in various fields, including:

  • Medicinal chemistry: Substituted thiazoles exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Studies have explored their potential as drug candidates for various diseases [].
  • Material science: Specific thiazole derivatives exhibit interesting properties like electrical conductivity and photoluminescence, making them potential candidates for organic electronics and optoelectronic devices [].

N-arylation of Heterocycles:

2-Bromothiazole can be employed as an aryl halide for the N-arylation of heterocycles, particularly 5- and 7-azaindoles. This process involves the formation of a carbon-nitrogen bond between the thiazole and the indole ring, leading to the creation of novel N-aryl heterocycles []. These modified heterocycles may possess unique properties and potential applications in various fields like drug discovery and material science.

2-Bromothiazole is an organic compound with the molecular formula C3H2BrNSC_3H_2BrNS. It consists of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and a bromine atom attached to the second carbon of the thiazole ring. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its reactive nature and ability to participate in various

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different thiazole derivatives. For instance, it reacts with indolylmagnesium iodide to produce camalexin, a compound of interest in plant defense mechanisms .
  • Addition Reactions: It can also participate in addition reactions with compounds such as 2-deoxyglyconolactones, resulting in the formation of new products .
  • Electrochemical Reduction: The compound can be reduced electrochemically at carbon cathodes, exhibiting two irreversible waves in cyclic voltammetry studies .

2-Bromothiazole has demonstrated various biological activities, making it a subject of interest in pharmacological research. It has been studied for its potential anti-cancer properties and as an antimicrobial agent. The presence of the bromine atom enhances its reactivity and biological efficacy compared to other thiazole derivatives.

Several methods exist for synthesizing 2-bromothiazole:

  • Industrial Preparation: A notable method involves using 2-bromothiazole as a raw material for synthesizing thiazole-2-methanamide through a one-pot reaction involving carbonyl insertion, chlorination, and ammonolysis. This process is efficient and suitable for large-scale production due to its simplicity and cost-effectiveness .
  • Lithiation Reactions: Another method involves the lithiation of 2-bromothiazole using n-butyl lithium in solvents like MTBE or THF at low temperatures (-60 °C to -75 °C) to form thiazole-2-lithium formate .

The applications of 2-bromothiazole span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential anti-cancer drugs.
  • Agriculture: Its derivatives are explored for use as agrochemicals due to their biological activity against pests and diseases.
  • Material Science: The compound is utilized in developing new materials with specific electronic properties.

Several compounds are structurally or functionally similar to 2-bromothiazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
ThiazoleFive-membered ring with sulfur and nitrogenFound in many natural products; less reactive than 2-bromothiazole
2-AminothiazoleAmino group at position 2Exhibits different biological activities; often used in drug design
BenzothiazoleThiazole fused with a benzene ringIncreased stability and unique electronic properties; used in dyes and polymers
5-Bromo-1,3-thiazoleBromine at position 5Different reactivity profile; used in organic synthesis

Each of these compounds has distinct properties that differentiate them from 2-bromothiazole, particularly regarding their reactivity and applications in various fields. The presence of the bromine atom in 2-bromothiazole contributes significantly to its unique chemical behavior compared to these similar compounds.

XLogP3

1.8

Boiling Point

171.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3034-53-5

Wikipedia

2-Bromothiazole

General Manufacturing Information

Thiazole, 2-bromo-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types